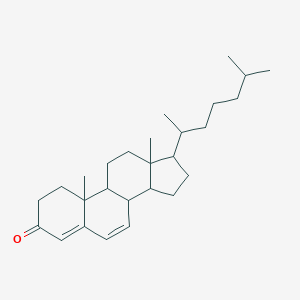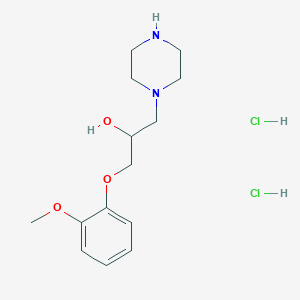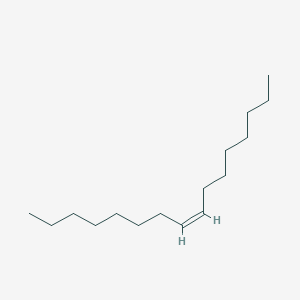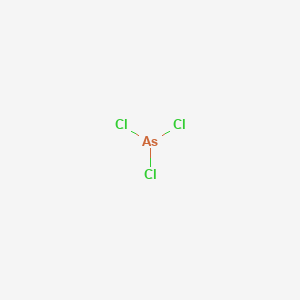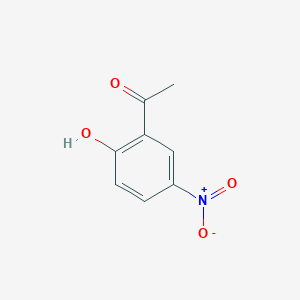
2'-Hydroxy-5'-nitroacetophenone
Vue d'ensemble
Description
2'-Hydroxy-5'-nitroacetophenone is a compound that belongs to the class of ortho-hydroxy acetophenones, characterized by the presence of a hydroxyl group and a nitro group on an acetophenone backbone. The presence of these functional groups imparts specific chemical properties to the molecule, such as the ability to form intramolecular hydrogen bonds and to undergo various chemical reactions. The compound and its derivatives have been the subject of various studies due to their interesting chemical and physical properties, as well as their potential applications in different fields, including material science and organic synthesis .
Syn
Applications De Recherche Scientifique
Intramolecular Hydrogen Bonding and Fluorescence
2'-Hydroxy-5'-nitroacetophenone has been studied for its intramolecular hydrogen bonding characteristics. In particular, research has shown that intramolecular hydrogen bonds significantly affect the fluorescence spectra in non-polar solvents and solid states at room temperature. Studies utilizing X-ray diffraction and DFT calculations have provided insights into these phenomena, revealing exciting fluorescence features due to excited state intramolecular proton transfer (ESIPT) (Filarowski et al., 2007).
Antibacterial Activity
The compound has also been synthesized in the form of thiosemicarbazones, which have been screened for antibacterial activity against various bacteria, such as Bacillus subtilis and Escherichia coli. Some of these synthesized compounds have shown significant antibacterial properties (Parekh & Desai, 2006).
Phase Transition and Structural Studies
Research into nitro derivatives of ortho-hydroxy acetophenones, including 2'-Hydroxy-5'-nitroacetophenone, has revealed insights into phase transitions and intramolecular hydrogen bonding. X-ray diffraction and DFT calculations have been employed to understand these aspects, highlighting the significant role of intramolecular hydrogen bonds of enol character (Filarowski et al., 2006).
Phototransformation Studies
Conformational changes and phototransformations of derivatives of 2'-Hydroxy-5'-nitroacetophenone have been studied using UV radiation and FT-IR measurements. These studies provide insights into the behavior of the compound under different wavelengths of UV light (Pagacz-Kostrzewa et al., 2023).
Synthesis and Chemical Transformations
Research has been conducted on the synthesis of various derivatives and their chemical transformations, including multicomponent synthesis and reactions with other chemical compounds. These studies provide pathways for creating novel compounds with potential applications in different fields (Turgunalieva et al., 2023).
Solvent Influence on Molecular Structure
The influence of solvent on intramolecular hydrogen bonding in derivatives of 2'-Hydroxy-5'-nitroacetophenone has been studied. These investigations reveal how solvent polarity affects the conformational equilibrium of the compound (Konopacka et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
1-(2-hydroxy-5-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5(10)7-4-6(9(12)13)2-3-8(7)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCBPUWMGYOISS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162865 | |
| Record name | 2'-Hydroxy-5'-nitroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Hydroxy-5'-nitroacetophenone | |
CAS RN |
1450-76-6 | |
| Record name | 1-(2-Hydroxy-5-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Hydroxy-5'-nitroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1450-76-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2'-Hydroxy-5'-nitroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Hydroxy-5'-nitroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-HYDROXY-5'-NITROACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAB9X531N3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

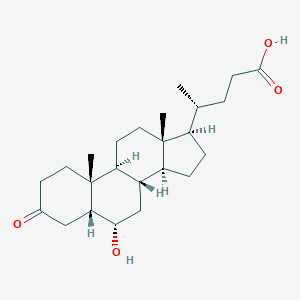
![methyl (4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B116404.png)
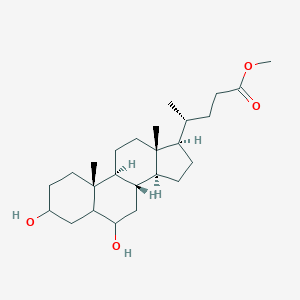
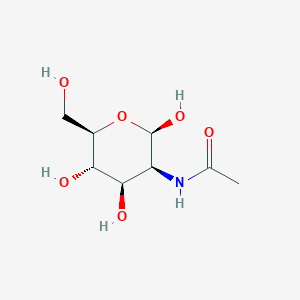
![alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc](/img/structure/B116410.png)
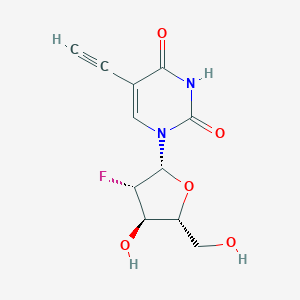
![(s)-p1-(3-Mercapto-1-pyrrolidinyl)ethylidene]-(4-nitrophenyl)methyl ester, carbamic acid](/img/structure/B116414.png)
![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B116429.png)
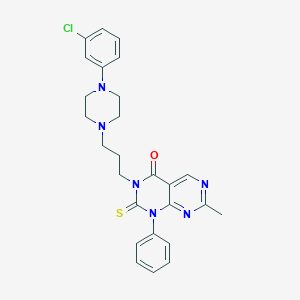
![8-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B116432.png)
